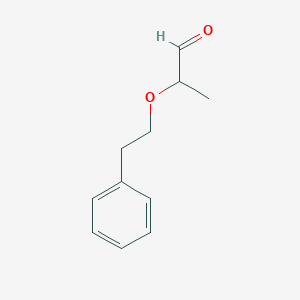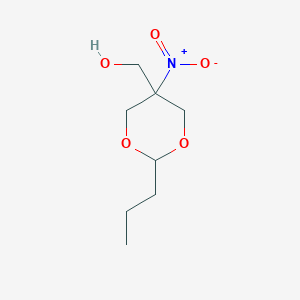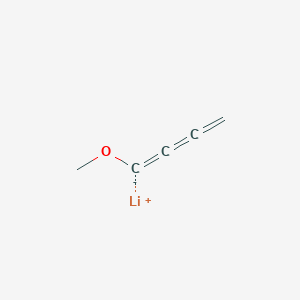
N-(2-Azido-4-chlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Azido-4-chlorophenyl)benzamide is an organic compound that features both azide and benzamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azido-4-chlorophenyl)benzamide typically involves the reaction of 2-azido-4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Azido-4-chloroaniline+Benzoyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
N-(2-Azido-4-chlorophenyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in the presence of a suitable solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(2-Amino-4-chlorophenyl)benzamide.
Oxidation: Formation of oxidized benzamide derivatives.
科学研究应用
N-(2-Azido-4-chlorophenyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Azido-4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and imaging applications. The benzamide moiety can interact with various biological targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
4-Chlorophenyl azide: Similar in structure but lacks the benzamide moiety.
N-(4-Chlorophenyl)benzamide: Similar but lacks the azide group.
N-(2-Amino-4-chlorophenyl)benzamide: The reduced form of N-(2-Azido-4-chlorophenyl)benzamide.
Uniqueness
This compound is unique due to the presence of both azide and benzamide functional groups, which confer distinct chemical reactivity and potential applications. The azide group allows for bioorthogonal reactions, while the benzamide moiety provides opportunities for interaction with biological targets.
属性
CAS 编号 |
90300-23-5 |
|---|---|
分子式 |
C13H9ClN4O |
分子量 |
272.69 g/mol |
IUPAC 名称 |
N-(2-azido-4-chlorophenyl)benzamide |
InChI |
InChI=1S/C13H9ClN4O/c14-10-6-7-11(12(8-10)17-18-15)16-13(19)9-4-2-1-3-5-9/h1-8H,(H,16,19) |
InChI 键 |
VQJGYSLXSTUSPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)

![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)

![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![1-Cyclohexyl-4-[4-(dimethylamino)benzyl]pyrrolidin-3-ol](/img/structure/B14361068.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)




